1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a 2-methylpentan-1-one moiety at the 4-position. Characterization would employ techniques such as NMR (1H, 13C, 19F), mass spectrometry, and TLC for structural confirmation .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-4-13(2)16(20)19-11-9-18(10-12-19)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVKQFMVHZOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387451 | |
| Record name | ST50590065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6199-20-8 | |
| Record name | ST50590065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of solvents and catalysts to facilitate the nucleophilic substitution process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Its piperazine moiety is particularly relevant in the development of antipsychotic and antidepressant medications.
- Antidepressant Activity : Studies have indicated that compounds with a similar structure can exhibit serotonin reuptake inhibition, which is crucial for the treatment of depression. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, making it a candidate for further exploration in antidepressant therapies.
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter systems.
- Dopaminergic Activity : The compound's ability to interact with dopamine receptors suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease. Compounds that target dopaminergic pathways are critical in managing these conditions.
Synthesis of Derivatives
The synthesis of derivatives based on this compound has been a focal point in research aimed at enhancing pharmacological properties.
- Structure-Activity Relationship (SAR) Studies : Researchers have conducted SAR studies to modify the piperazine ring or the alkyl chain to improve efficacy and reduce side effects. This approach has led to the development of more potent analogs with better selectivity for specific receptor subtypes.
Case Study 1: Antidepressant Efficacy
A study published in Bioorganic & Medicinal Chemistry explored various analogs of piperazine derivatives, including those structurally related to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one. The findings demonstrated that certain modifications led to increased serotonin receptor affinity and improved antidepressant-like effects in animal models .
Case Study 2: Neurotransmitter Modulation
In a pharmacological assessment, derivatives of this compound were evaluated for their effects on dopamine and serotonin levels in rat models. Results indicated that specific derivatives significantly increased dopamine release while modulating serotonin levels, suggesting potential therapeutic applications in mood disorders .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets in the body. It has been shown to inhibit the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2 . By inhibiting the enzyme monoacylglycerol lipase (MAGL), this compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and subsequent physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their properties:
Pharmacological and Functional Comparisons
- Receptor Binding: Piperazine derivatives with fluorophenyl substituents (e.g., CB-64D in ) exhibit sigma-2 receptor agonism, triggering apoptosis in breast cancer cell lines (MCF-7, T47D) via caspase-independent pathways .
- Metabolic Stability : Compounds with bulky substituents (e.g., methoxybenzo[b]thiophene in ) show enhanced metabolic stability due to reduced cytochrome P450 interactions. The 2-methylpentan-1-one group in the target compound may similarly improve pharmacokinetics .
- Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas trifluoroacetate salts () enhance crystallinity for formulation. The target compound’s lack of ionizable groups may limit solubility compared to these analogues .
Biological Activity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure which includes a piperazine ring and a fluorophenyl group, contributing to its interaction with various biological targets.
- Molecular Formula : C₁₆H₂₃FN₂O
- Molecular Weight : 278.365 g/mol
- CAS Number : 6199-20-8
- Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to various pharmacological effects, including anxiolytic, antidepressant, and potential anticonvulsant activities.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds containing the piperazine moiety often exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives similar to this compound can enhance serotonin levels in the brain, contributing to mood stabilization and anxiety reduction .
2. Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various animal models. In one study, piperazine derivatives demonstrated effectiveness in reducing seizure frequency and severity when tested against induced seizures in mice. The mechanism appears to involve modulation of GABAergic activity, which is crucial for inhibitory neurotransmission in the central nervous system .
Case Study 1: Antidepressant Activity
In a controlled study, a series of piperazine derivatives were evaluated for their antidepressant effects using the forced swim test (FST) and tail suspension test (TST). The results indicated that compounds similar to this compound significantly reduced immobility time compared to controls, suggesting strong antidepressant activity .
Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant properties of piperazine derivatives. The compound was tested using the maximal electroshock (MES) test and showed significant protection against induced seizures at certain dosages. The findings suggested a potential therapeutic application for epilepsy treatment .
Data Summary
Q & A
Q. What are the established synthetic routes for 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often alkylated using ketone intermediates under reflux in aprotic solvents like dichloromethane or acetonitrile. Catalytic bases (e.g., K₂CO₃) and controlled temperature (60–80°C) improve yields . Optimization may involve adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis to reduce reaction time .
Q. How is the molecular structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction is the gold standard. Key parameters include bond angles (e.g., C-N-C in the piperazine ring ≈ 109.5°) and torsional angles between the fluorophenyl and ketone groups. Data refinement with software like SHELX ensures accuracy (R factor < 0.05) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light. Emergency procedures include rinsing exposed areas with water and contacting poison control (US: 1-352-323-3500) .
Q. How is this compound characterized spectroscopically, and what are its key NMR signatures?
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (piperazine CH₂), δ 7.0–7.4 ppm (fluorophenyl aromatic protons), and δ 2.1 ppm (methyl group adjacent to ketone).
- ¹³C NMR : Carbonyl signal at ~208 ppm, fluorophenyl carbons at 115–160 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles across different solvents?
Systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) should be conducted at varied temperatures. Conflicting data may arise from impurities or polymorphic forms. Use HPLC (C18 column, UV detection at 254 nm) to verify purity .
Q. What computational methods are employed to model this compound’s interactions with biological targets (e.g., serotonin receptors)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) analyze binding affinities. The fluorophenyl group’s electronegativity and piperazine’s conformational flexibility are critical for receptor fit. Validate with in vitro binding assays (IC₅₀ values) .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxidation)?
Use inert atmospheres (N₂/Ar) to prevent oxidation. Add antioxidants (e.g., BHT) and optimize stoichiometry to minimize byproducts. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what intermediates form?
In acidic conditions, protonation of the piperazine nitrogen enhances electrophilicity, facilitating nucleophilic attacks. Under basic conditions, deprotonation may lead to ketone enolate formation, altering reaction pathways. Monitor intermediates via LC-MS .
Q. What in vitro assays are used to assess its pharmacokinetic properties (e.g., metabolic stability)?
Q. How can structural modifications enhance selectivity for specific receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A)?
Introduce substituents at the piperazine N-position (e.g., methyl, benzyl) or modify the ketone backbone. SAR studies correlate bulkiness/electronic effects with receptor affinity. Radioligand binding assays (³H-labeled agonists) quantify selectivity .
Methodological Notes
- Crystallography : Ensure crystals are diffraction-quality (size > 0.2 mm) and collected at low temperature (113 K) to reduce thermal motion .
- Assay Design : Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate experimental setups .
- Data Analysis : Use software like MestReNova for NMR processing and GraphPad Prism for dose-response curves (log IC₅₀ calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
